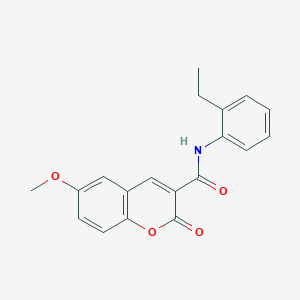
N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is the Capsular protein (Cap5O) of Staphylococcus aureus . Cap5O is a key protein involved in the formation of capsular polysaccharides (CPS), which play a crucial role in the virulence and pathogenicity of S. aureus .
Mode of Action
This compound interacts with its target by binding with the catalytic residue CYS-258 of Cap5O . This interaction has the potential to interfere with Cap5O’s catalytic activity, thereby inhibiting the formation of CPS .
Biochemical Pathways
By inhibiting the activity of cap5o, it disrupts the synthesis of cps, which is a critical component of theS. aureus cell wall . This disruption can lead to downstream effects such as impaired bacterial growth and reduced virulence .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CPS synthesis in S. aureus. This can lead to a decrease in bacterial virulence and an increase in the susceptibility of S. aureus to the host immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the methoxy group.
Scientific Research Applications
N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carbonitrile
Uniqueness
N-(2-ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 2-ethylphenyl and 6-methoxy groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-12-6-4-5-7-16(12)20-18(21)15-11-13-10-14(23-2)8-9-17(13)24-19(15)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZAOZPCSWTVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5643355.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B5643362.png)
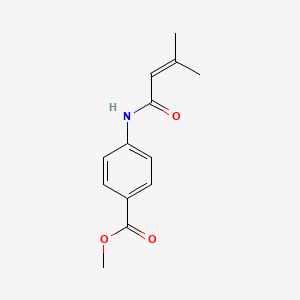
![1-[(2-nitrophenyl)methyl]azocane](/img/structure/B5643384.png)
![6-fluoro-2-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}methyl)quinolin-4-ol](/img/structure/B5643386.png)
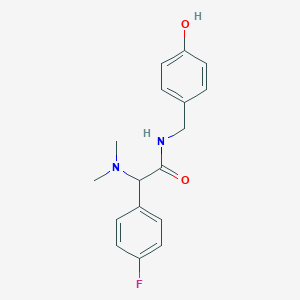
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5643402.png)
![N-(2-methyl-1,1-dioxido-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-yl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5643405.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinol](/img/structure/B5643409.png)

![(3-allyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-3-piperidinyl)methanol](/img/structure/B5643434.png)
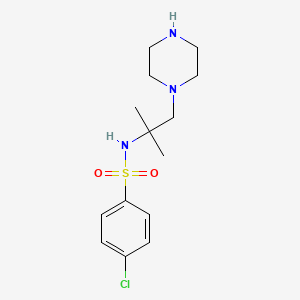
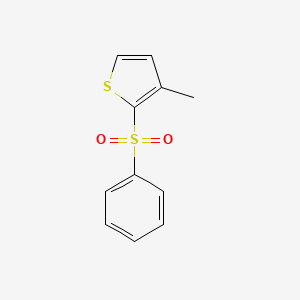
![N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B5643454.png)
